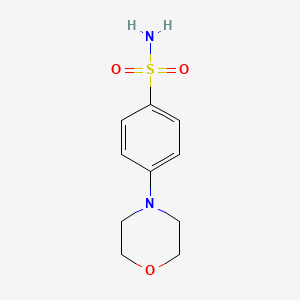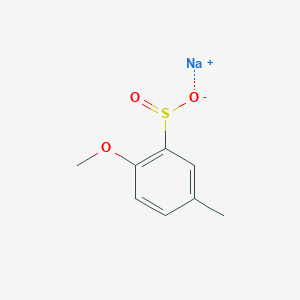
sodium 2-methoxy-5-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methoxy-5-methylbenzene-1-sulfinate, commonly known as MMBs, is an organic compound that is used in various scientific research applications. MMBs is a colorless, crystalline solid that is soluble in water and organic solvents. It is a member of the benzene sulfinate family and is used in a variety of research applications due to its unique properties.
Scientific Research Applications
MMBs has a variety of scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of polymers, and as a stabilizer in the storage of food products. MMBs is also used in the study of drug metabolism, as it can inhibit the activity of certain enzymes involved in drug metabolism. Additionally, MMBs is used in the study of cell membrane transport, as it can inhibit the transport of certain molecules across the cell membrane.
Mechanism of Action
MMBs has been found to act as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. Additionally, MMBs has been found to inhibit the activity of certain transporters involved in the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
MMBs has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as the transport of certain molecules across the cell membrane. Additionally, MMBs has been found to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
MMBs has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is easy to synthesize and has a wide variety of research applications. However, MMBs also has some limitations. It is not very stable in aqueous solution and can degrade over time. Additionally, it is not soluble in some organic solvents, which can limit its use in certain experiments.
Future Directions
MMBs has a variety of potential future applications. It could potentially be used as a drug delivery system, as it is able to transport molecules across the cell membrane. Additionally, it could be used to study the effects of drugs on the body, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, MMBs could be used to study the effects of oxidative stress on cells, as it has been found to have anti-inflammatory and anti-oxidant effects. Additionally, MMBs could be used to study the effects of environmental toxins on cells, as it has been found to reduce the production of reactive oxygen species.
Synthesis Methods
MMBs can be synthesized from the reaction of 2-methoxy-5-methylbenzene-1-sulfonic acid with sodium hydroxide. The reaction produces sodium 2-methoxy-5-methylbenzene-1-sulfinate as the product. The reaction is carried out in aqueous solution at a temperature of 80-90°C and a pH of 8-9. The reaction is typically complete after 1-2 hours.
properties
IUPAC Name |
sodium;2-methoxy-5-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-7(11-2)8(5-6)12(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYODUUNLSIOA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methoxy-5-methylbenzene-1-sulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

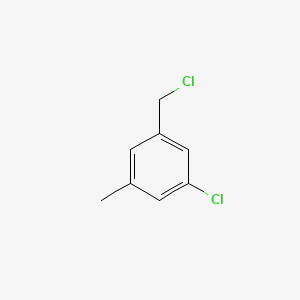


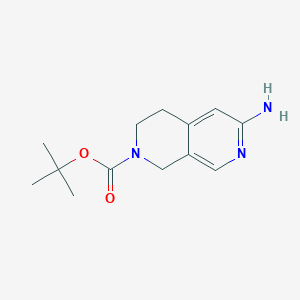
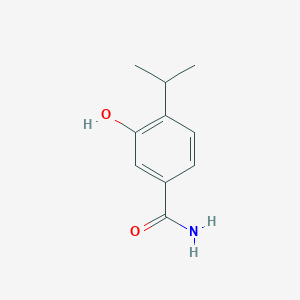
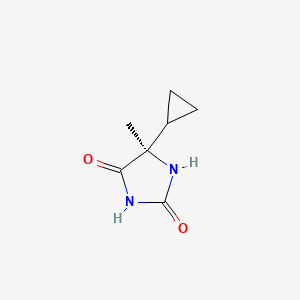
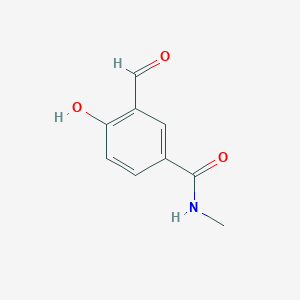
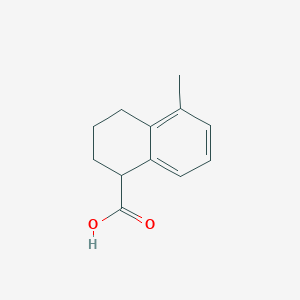

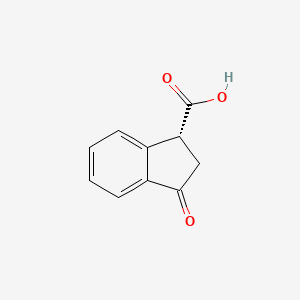
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
